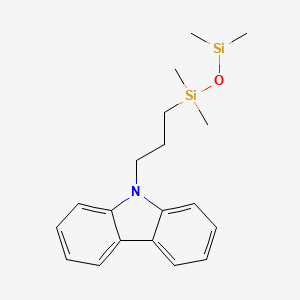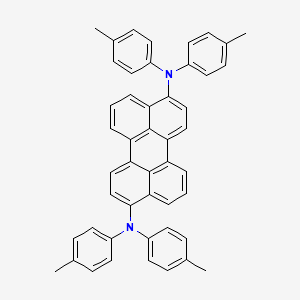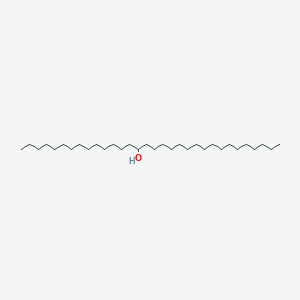
Dotriacontan-15-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontan-15-OL is a long-chain fatty alcohol with the chemical formula C₃₂H₆₆O . It is a member of the aliphatic alcohol family, characterized by a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is practically insoluble in water and exhibits weak acidic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dotriacontan-15-OL can be synthesized through the reduction of dotriacontanal, a long-chain aldehyde. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification steps to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dotriacontanoic acid.
Reduction: The compound can be reduced to form dotriacontane.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Dotriacontanoic acid.
Reduction: Dotriacontane.
Substitution: Dotriacontyl chloride.
Aplicaciones Científicas De Investigación
Dotriacontan-15-OL has diverse applications in various fields:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Acts as a biomarker for the consumption of certain foods, such as common peas.
Medicine: Investigated for its potential role in lipid metabolism and related disorders.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphipathic nature.
Mecanismo De Acción
The mechanism of action of Dotriacontan-15-OL involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Dotriacontane: A long-chain alkane with the formula C₃₂H₆₆, lacking the hydroxyl group.
Dotriacontanal: A long-chain aldehyde with the formula C₃₂H₆₄O, featuring an aldehyde group instead of a hydroxyl group.
Dotriacontanoic acid: A long-chain fatty acid with the formula C₃₂H₆₄O₂, containing a carboxyl group.
Uniqueness: Dotriacontan-15-OL is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows it to participate in a variety of chemical reactions, making it versatile for different applications .
Propiedades
Número CAS |
372074-33-4 |
|---|---|
Fórmula molecular |
C32H66O |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
dotriacontan-15-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
Clave InChI |
NMMHBHMCDRXJCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)

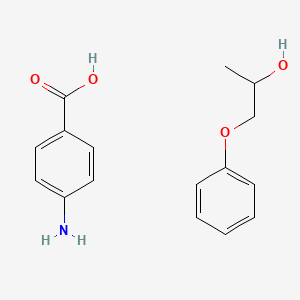
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
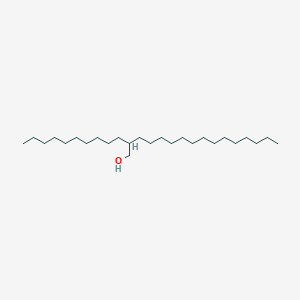
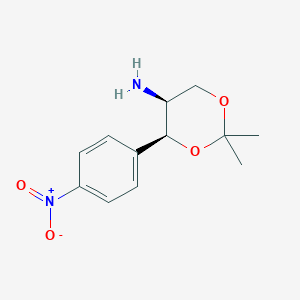
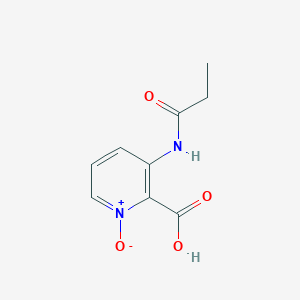
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
